Ketogluconic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

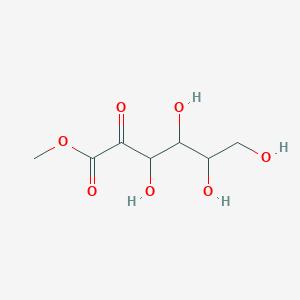

Ketogluconic acid methyl ester is a chemical compound with the molecular formula C7H12O7 and a molecular weight of 208.169 g/mol It is a derivative of ketogluconic acid, where the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketogluconic acid methyl ester can be synthesized through the esterification of ketogluconic acid with methanol. This reaction is typically catalyzed by acids. One efficient method involves using a potassium 12-phosphotungstate (KPW) catalyst, which provides high yields in short reaction times . The reaction conditions are mild and eco-friendly, making this method suitable for industrial applications.

Industrial Production Methods

In industrial settings, the esterification process can be scaled up using similar catalytic methods. The use of heterogeneous catalysts like KPW is preferred due to their reusability and high efficiency. The process involves mixing ketogluconic acid with methanol in the presence of the catalyst, followed by purification steps to isolate the ester product.

Chemical Reactions Analysis

Types of Reactions

Ketogluconic acid methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The ester can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Ketogluconic acid and methanol.

Oxidation: Various oxidized derivatives of ketogluconic acid.

Reduction: Alcohol derivatives of this compound.

Scientific Research Applications

Ketogluconic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of vitamin C and other fine chemicals.

Mechanism of Action

The mechanism of action of ketogluconic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways, influencing the production of key metabolites. The esterification reaction itself is catalyzed by acids, where the protonation of the carbonyl group facilitates the nucleophilic attack by methanol, leading to the formation of the ester.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-keto-L-gulonate: Another ester derivative of ketogluconic acid, used in the synthesis of vitamin C.

Ethyl acetate: A simple ester used as a solvent in various chemical reactions.

Uniqueness

Ketogluconic acid methyl ester is unique due to its specific structure and reactivity. Unlike simpler esters like ethyl acetate, it has additional functional groups that allow for more diverse chemical reactions and applications. Its role as an intermediate in the synthesis of vitamin C and other fine chemicals highlights its importance in both research and industrial contexts.

Biological Activity

Ketogluconic acid methyl ester, a derivative of 2-keto-D-gluconic acid, has garnered attention in recent years due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of L-ascorbic acid (vitamin C) and has been studied for various pharmacological properties, including antimicrobial and anticancer activities.

- Chemical Formula : C₇H₁₄O₇

- Molecular Weight : 210.18 g/mol

- CAS Number : 131797-36-9

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, studies have shown that fatty acid methyl esters (FAME), including those derived from ketogluconic acid, possess strong antimicrobial properties. The minimal inhibitory concentration (MIC) for various bacteria was determined, indicating the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 24-48 |

| Escherichia coli | 12-24 |

| Pseudomonas aeruginosa | 12-24 |

| Candida albicans | 60-192 |

These findings suggest that this compound could serve as a natural antimicrobial agent, potentially useful in pharmaceutical applications .

Anticancer Activity

In silico studies have indicated that this compound may have anticancer properties. The compound's binding affinity to various cancer-related proteins was assessed using molecular docking techniques. The results revealed that it exhibits a binding affinity comparable to established anticancer drugs, suggesting its potential as a therapeutic agent against cancer cells.

Study on Antimicrobial Efficacy

A study published in International Journal of Research in Pharmaceutical Sciences evaluated the antimicrobial efficacy of FAME extracted from microalgae, highlighting the role of this compound derivatives. The research found that these compounds showed significant activity against common pathogens, reinforcing the potential for their use in treating microbial infections .

Cancer Treatment Potential

Another investigation focused on the molecular interactions of this compound with cancer cell targets. The study utilized AutoDock tools to analyze the compound's binding capabilities with various proteins involved in cancer progression. The findings suggested that this compound could inhibit tumor growth by interfering with specific molecular pathways .

Synthesis and Applications

The synthesis of this compound typically involves the esterification of 2-keto-D-gluconic acid with methanol in the presence of acidic catalysts. This process can be optimized to enhance yield and purity, making it suitable for large-scale production for pharmaceutical applications.

Properties

IUPAC Name |

methyl 3,4,5,6-tetrahydroxy-2-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHIBLNUVRGOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C(C(CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860261 |

Source

|

| Record name | Methyl hex-2-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.